

Physical and chemical properties of 1,4-benzodioxan-6-carbonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride

Cat. No.: B1351032

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In-Depth Technical Guide to 1,4-Benzodioxan-6-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 1,4-benzodioxan-6-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds.

Chemical Identity and Physical Properties

1,4-Benzodioxan-6-carbonyl chloride, also known as **2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride**, is a reactive acyl chloride derivative of 1,4-benzodioxane.^[1] Its core structure, the 1,4-benzodioxan moiety, is a prevalent scaffold in numerous biologically active molecules.

Table 1: Physical and Chemical Properties of 1,4-Benzodioxan-6-carbonyl chloride

Property	Value	Source
CAS Number	6761-70-2	[1][2]
Molecular Formula	C ₉ H ₇ ClO ₃	[1][2]
Molecular Weight	198.61 g/mol	[1][2]
Appearance	Yellow oil (as synthesized)	
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in anhydrous organic solvents such as dichloromethane.	

Note: Specific experimental data for melting point, boiling point, and density are not readily available in published literature. The compound is typically synthesized and used in situ for subsequent reactions.

Chemical Properties and Reactivity

As an acyl chloride, 1,4-benzodioxan-6-carbonyl chloride is a highly reactive electrophile, making it a versatile reagent in organic synthesis. The carbonyl carbon is susceptible to nucleophilic attack due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This high reactivity dictates its handling and storage requirements, which should be under anhydrous conditions to prevent hydrolysis.

Key reactions include:

- **Hydrolysis:** Reacts readily with water to form the corresponding 1,4-benzodioxane-6-carboxylic acid.
- **Alcoholysis:** Reacts with alcohols to form esters.

- **Aminolysis:** Reacts with ammonia and primary or secondary amines to form primary, secondary, or tertiary amides, respectively. This reaction is fundamental in the synthesis of many pharmaceutical derivatives.

Spectroscopic Data (Predicted)

While specific spectra for 1,4-benzodioxan-6-carbonyl chloride are not widely published, the expected spectral characteristics can be inferred from data on its derivatives, particularly its amide and ester forms.

Table 2: Predicted Spectroscopic Data for 1,4-Benzodioxan-6-carbonyl chloride

Spectroscopy	Expected Features
¹ H NMR	- Multiplets around 4.2-4.4 ppm for the four protons of the dioxane ring. - Aromatic protons in the range of 7.0-7.8 ppm.
¹³ C NMR	- Methylene carbons of the dioxane ring around 64 ppm. - Aromatic carbons between 115-150 ppm. - Carbonyl carbon signal in the range of 165-175 ppm.
IR Spectroscopy	- A strong C=O stretching band characteristic of an acyl chloride, typically around 1780-1815 cm ⁻¹ . - C-O-C stretching bands for the dioxane ring. - C-Cl stretching band.
Mass Spectrometry	- A molecular ion peak corresponding to its molecular weight (198.61 g/mol). - Isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Experimental Protocols

Synthesis of 1,4-Benzodioxan-6-carbonyl chloride

This protocol describes the conversion of 1,4-benzodioxane-6-carboxylic acid to its corresponding acyl chloride.

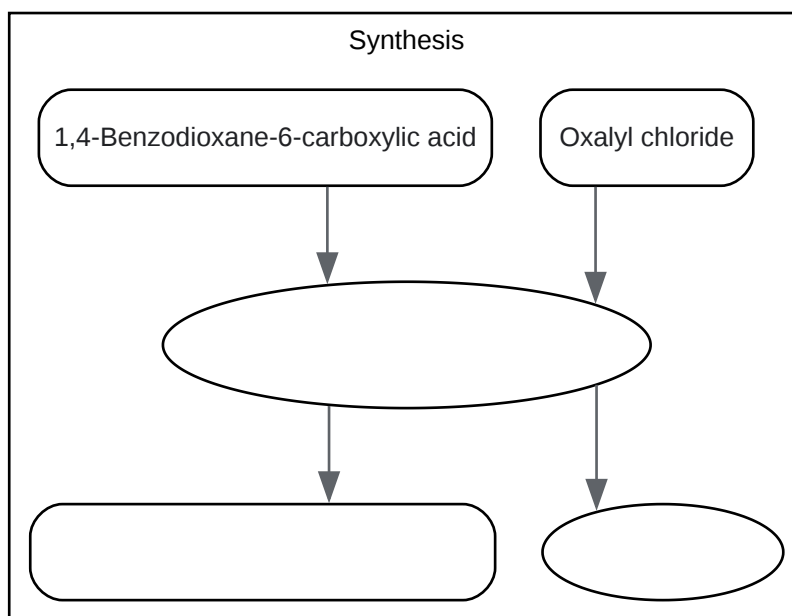
Materials:

- 1,4-Benzodioxane-6-carboxylic acid
- Oxalyl chloride
- Anhydrous dichloromethane (DCM)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Nitrogen or Argon atmosphere
- Standard glassware for organic synthesis

Procedure:

- To a stirred solution of 1,4-benzodioxane-6-carboxylic acid in anhydrous dichloromethane at 0-5 °C under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (2 drops).
- Slowly add oxalyl chloride to the reaction mixture.
- The reaction mixture is then refluxed for 1 hour under nitrogen.
- After the reaction is complete, the resulting mixture is concentrated under vacuum.
- The product, a yellow oil, is typically used for the next synthetic step without further purification.

Diagram 1: Synthesis of 1,4-Benzodioxan-6-carbonyl chloride



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Caption: Synthesis of the target compound.

Applications in Drug Development

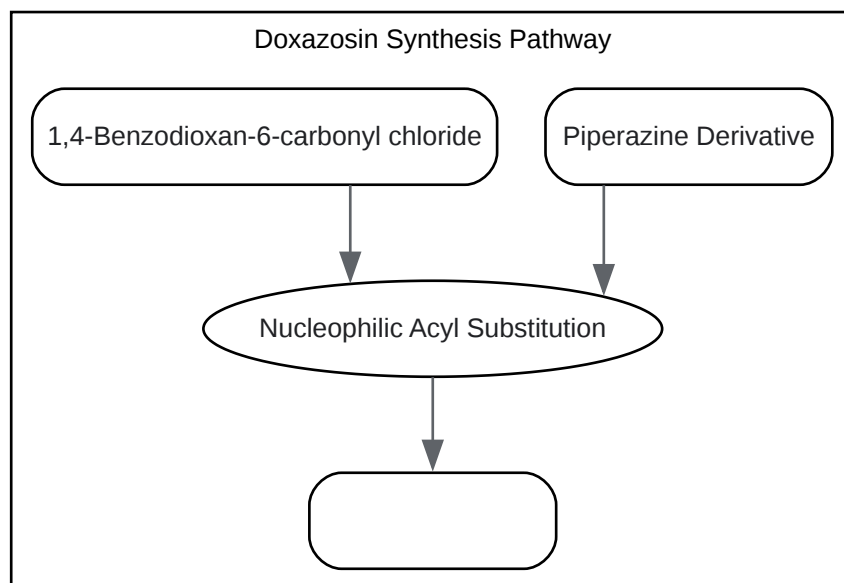
The 1,4-benzodioxan scaffold is a key structural motif in many pharmacologically active compounds. 1,4-Benzodioxan-6-carbonyl chloride serves as a crucial intermediate in the synthesis of a variety of these molecules, including antagonists for α 1-adrenoreceptors and serotonin receptors.

A prominent example of a drug synthesized using a 1,4-benzodioxan intermediate is Doxazosin, an α 1-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia. The synthesis of Doxazosin and its analogs often involves the reaction of a 1,4-benzodioxan carbonyl derivative with a piperazine moiety.

Furthermore, derivatives of 1,4-benzodioxan have been investigated for their potential as:

- Anticancer agents
- Anti-inflammatory agents
- Cognitive enhancers (ampakines) that modulate AMPA receptors.

Diagram 2: Role in Doxazosin Synthesis



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Caption: Intermediate for Doxazosin.

Safety and Handling

1,4-Benzodioxan-6-carbonyl chloride is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Due to its reactivity with water, it is classified as a dangerous good for transport.^[1]

Conclusion

1,4-Benzodioxan-6-carbonyl chloride is a valuable and highly reactive chemical intermediate with significant applications in medicinal chemistry and drug development. Its ability to readily undergo nucleophilic acyl substitution reactions makes it a key building block for the synthesis of a wide range of biologically active molecules. Understanding its chemical properties, synthetic routes, and handling requirements is crucial for its effective and safe utilization in research and development.

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References

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- 2. scbt.com [scbt.com]
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